molecular formula C22H17Cl5N2O B11973700 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)acetamide CAS No. 303061-56-5

2,2-Diphenyl-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)acetamide

Cat. No.: B11973700
CAS No.: 303061-56-5
M. Wt: 502.6 g/mol
InChI Key: DKAWBOWREVJSEQ-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)acetamide is a complex organic compound with a unique structure that includes multiple phenyl rings, chlorine atoms, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,2-trichloroethylamine with 3,4-dichloroaniline in the presence of a suitable catalyst. This intermediate is then reacted with diphenylacetic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Diphenyl-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide
  • 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-fluoro-3-nitrophenyl)thioureido)ethyl)acetamide
  • 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-iodophenyl)thioureido)ethyl)acetamide

Uniqueness

2,2-Diphenyl-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of multiple chlorine atoms and phenyl rings contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

303061-56-5

Molecular Formula

C22H17Cl5N2O

Molecular Weight

502.6 g/mol

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]acetamide

InChI

InChI=1S/C22H17Cl5N2O/c23-17-12-11-16(13-18(17)24)28-21(22(25,26)27)29-20(30)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21,28H,(H,29,30)

InChI Key

DKAWBOWREVJSEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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